molecular formula C10H12N4O5S B2939607 (2S,5R)-3-((1H-1,2,3-triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide CAS No. 1212488-56-6

(2S,5R)-3-((1H-1,2,3-triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide

Cat. No. B2939607
CAS RN: 1212488-56-6
M. Wt: 300.29
InChI Key: LPQZKKCYTLCDGQ-HHCGNCNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5R)-3-((1H-1,2,3-triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide is a useful research compound. Its molecular formula is C10H12N4O5S and its molecular weight is 300.29. The purity is usually 95%.
BenchChem offers high-quality (2S,5R)-3-((1H-1,2,3-triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,5R)-3-((1H-1,2,3-triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Beta-Lactamase Inhibition and Degradation Studies

This compound has been identified as a new beta-lactamase inhibitor, showcasing its potential in combating antibiotic resistance by inhibiting bacterial enzymes that degrade beta-lactam antibiotics. Research has elucidated its degradation pathways in both solid and aqueous states, revealing the formation of various degradation products under different conditions. This understanding is crucial for developing stable pharmaceutical formulations and extending the shelf-life of drug products containing this inhibitor (Matsushima, Yoshida, Azuma, Minami, & Marunaka, 1988) (Marunaka, Matsushima, Minami, Yoshida, & Azuma, 1988).

Synthesis and Characterization

Significant research has been dedicated to the synthesis and characterization of this compound and its derivatives. Studies have developed methodologies for its asymmetric synthesis and explored its structural characteristics using various analytical techniques. Such research underpins the compound's utility in further pharmacological developments and its incorporation into more complex molecular frameworks for therapeutic applications (Waldmann & Braun, 1991).

Analytical Method Development

High-performance liquid chromatography (HPLC) methods have been developed for the determination of this compound in pharmaceutical preparations. These analytical methods are crucial for quality control and ensure the consistent efficacy of pharmaceutical products containing this beta-lactamase inhibitor (Tsukamoto & Ushio, 1994).

Antibacterial Spectrum Extension

Research on related compounds has demonstrated their ability to inhibit various bacterial enzymes, thereby extending the antibacterial spectrum of beta-lactams. Such studies highlight the potential of using this compound to combat resistant bacterial strains and enhance the effectiveness of existing antibiotic therapies (English, Retsema, Girard, Lynch, & Barth, 1978).

properties

IUPAC Name

(2S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17)/t7-,8+,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQZKKCYTLCDGQ-HHCGNCNQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5R)-3-((1H-1,2,3-triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide

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